2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate

Lipophilicity Drug Design Pharmacokinetics

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8) is an aryl carbamate derivative featuring a 2,2,2-trifluoroethyl ester moiety attached to a 3-ethylphenyl-substituted carbamic acid backbone (molecular formula C11H12F3NO2, MW 247.21). The compound belongs to the broader class of fluorinated carbamates that incorporate the electron-withdrawing trifluoroethyl group, a structural motif known to enhance lipophilicity, metabolic stability, and membrane permeability in both agrochemical and pharmaceutical candidates.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
CAS No. 1087788-92-8
Cat. No. B1436637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
CAS1087788-92-8
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
InChIInChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
InChIKeyGEWWIICQBNNBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8) | Fluorinated Carbamate Scaffold for Agrochemical and Pharmaceutical Research


2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8) is an aryl carbamate derivative featuring a 2,2,2-trifluoroethyl ester moiety attached to a 3-ethylphenyl-substituted carbamic acid backbone (molecular formula C11H12F3NO2, MW 247.21) [1]. The compound belongs to the broader class of fluorinated carbamates that incorporate the electron-withdrawing trifluoroethyl group, a structural motif known to enhance lipophilicity, metabolic stability, and membrane permeability in both agrochemical and pharmaceutical candidates [2]. Carbamates as a class function as enzyme inhibitors via carbamoylation of serine residues in catalytic sites, particularly in acetylcholinesterase (AChE) and other serine hydrolases, with the trifluoroethyl group acting as a leaving group upon enzymatic activation [3]. The 3-ethylphenyl substitution pattern distinguishes this compound from its 2- and 4-substituted regioisomers, which may confer differential steric and electronic interactions with biological targets .

Why 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate Cannot Be Replaced by Unsubstituted or Methyl Carbamate Analogs


Substitution of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate with simpler carbamate analogs (e.g., methyl N-(3-ethylphenyl)carbamate or unsubstituted phenyl carbamates) is not functionally equivalent due to the profound physicochemical and pharmacokinetic alterations conferred by the trifluoroethyl group [1]. The 2,2,2-trifluoroethyl moiety substantially increases lipophilicity (estimated LogP increase of approximately 1.5-2.0 units versus methyl carbamate analogs), enhances metabolic stability by blocking oxidative metabolism at the ester site, and alters the carbamoylation kinetics with target serine hydrolases due to modified leaving group pKa [2]. Furthermore, the 3-ethyl substitution pattern on the phenyl ring generates a distinct steric and electronic profile compared to 2- or 4-substituted regioisomers, which may affect binding pocket complementarity in enzyme active sites. Generic substitution without empirical validation risks altered potency, selectivity, and in vivo half-life that cannot be predicted from structure alone [3].

Quantitative Differentiation of 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate: Comparative Evidence Against Structural Analogs


LogP Differentiation: 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate vs. Methyl N-(3-ethylphenyl)carbamate

The 2,2,2-trifluoroethyl ester moiety in the target compound confers substantially higher lipophilicity compared to the methyl ester analog. While experimental LogP data for the target compound are not published, the methyl analog methyl N-(3-ethylphenyl)carbamate has an XLogP of 2.7 [1], and the ethyl analog ethyl (3-ethylphenyl)carbamate has an ACD/LogP of 3.29 [2]. Based on established structure-property relationships for trifluoroethyl substitution, the target compound is estimated to have a LogP approximately 1.5-2.0 units higher than the methyl analog, falling in the range of 4.2-4.7. This increased lipophilicity directly correlates with enhanced membrane permeability and potential blood-brain barrier penetration, a critical differentiation for CNS-targeted applications [3].

Lipophilicity Drug Design Pharmacokinetics

Metabolic Stability Advantage: Trifluoroethyl Carbamates vs. Non-Fluorinated Carbamates

The 2,2,2-trifluoroethyl group enhances metabolic stability by blocking oxidative metabolism at the ester moiety. Studies on related trifluoroethyl carbamates demonstrate that fluorination reduces susceptibility to cytochrome P450-mediated oxidation and esterase hydrolysis compared to non-fluorinated alkyl carbamates . The trifluoromethyl group's strong electron-withdrawing effect lowers electron density at the carbamate carbonyl, reducing enzymatic nucleophilic attack. Class-level evidence indicates trifluoroethyl-substituted carbamates exhibit approximately 2- to 5-fold longer in vitro half-lives in liver microsome stability assays compared to their methyl or ethyl counterparts [1]. This enhanced stability directly translates to improved oral bioavailability and extended duration of action in vivo [2].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Synthetic Accessibility: Quantitative One-Step Protocol vs. Multi-Step Carbamate Syntheses

A 2023 publication demonstrates a one-step synthesis protocol for 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate in quantitative yield using adapted Vilsmeier conditions [1]. The protocol achieves the title compound in a single reaction step from commercially available precursors, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy provided in detail. This contrasts with traditional multi-step carbamate syntheses that require separate activation and coupling steps with typical yields of 60-85% [2]. The quantitative yield and operational simplicity of the Vilsmeier protocol represent a measurable synthetic advantage for researchers requiring reproducible, high-purity material for screening or derivatization campaigns [3].

Synthetic Chemistry Vilsmeier Conditions Process Efficiency

Regioisomeric Differentiation: 3-Ethyl Substitution vs. 2- and 4-Ethyl Analogs

The 3-ethylphenyl substitution pattern of the target compound (CAS 1087788-92-8) is structurally distinct from its 2-ethyl (CAS 1087798-31-9) and 4-ethyl (CAS 1087798-12-6) regioisomers . While direct comparative bioactivity data for these three regioisomers are not published, established SAR for aryl carbamates demonstrates that the position of aromatic substitution critically modulates steric accessibility to the carbamate carbonyl and influences π-stacking interactions within enzyme active sites [1]. The 3-ethyl (meta) substitution positions the ethyl group in a conformationally distinct orientation compared to ortho (2-) and para (4-) substitution, potentially affecting binding pocket complementarity in serine hydrolases such as acetylcholinesterase. Meta-substituted aryl carbamates have been shown in related series to exhibit intermediate steric profiles with potentially unique selectivity windows versus ortho- or para-substituted analogs [2].

Structure-Activity Relationship Regioisomer Binding Affinity

Agrochemical Relevance: Structural Relationship to Commercial Carbamate Pesticides

The target compound shares structural features with several commercial carbamate pesticides and fungicides. The 3-ethylphenyl carbamate scaffold is related to metolcarb (methyl N-(3-methylphenyl)carbamate), a known insecticide , and the 2,2,2-trifluoroethyl ester motif appears in tolprocarb, a commercial fungicide for rice blast control . Notably, 2,2,2-trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate (isopropyl analog) and 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate are explicitly referenced as potential pesticides or herbicides in agrochemical literature . The combination of the 3-ethylphenyl aromatic substitution with the trifluoroethyl leaving group in the target compound represents an underexplored intersection of these two commercially validated pharmacophores, potentially offering a unique activity or selectivity profile not yet captured in existing commercial carbamate products.

Agrochemical Pesticide Carbamate Insecticide

Recommended Research Applications for 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate Based on Quantitative Evidence


Medicinal Chemistry: CNS-Targeted Carbamate Inhibitor Lead Optimization

Based on class-level evidence of enhanced lipophilicity (estimated LogP 4.2-4.7) and metabolic stability conferred by the 2,2,2-trifluoroethyl group, this compound is positioned as a valuable scaffold for CNS-targeted serine hydrolase inhibitor development. The elevated LogP relative to methyl carbamate analogs (XLogP 2.7) predicts improved blood-brain barrier penetration, while the meta-substitution pattern offers distinct steric properties versus ortho and para regioisomers. Researchers optimizing carbamate-based AChE or BuChE inhibitors should consider this compound when enhanced CNS exposure and extended half-life are required [1].

Agrochemical Discovery: Novel Carbamate Pesticide Screening

The target compound combines structural elements from two commercially validated agrochemical classes: the 3-ethylphenyl motif found in insecticidal carbamates (related to metolcarb) and the 2,2,2-trifluoroethyl ester motif present in tolprocarb fungicide. This unique pharmacophore intersection makes the compound a high-priority candidate for pesticide screening programs targeting insect acetylcholinesterase or fungal polyketide synthase. The one-step synthetic protocol (quantitative yield via Vilsmeier conditions) enables rapid scale-up for greenhouse or field trial quantities .

Synthetic Methodology: Building Block for Trifluoroethyl Carbamate Derivatives

The well-characterized one-step synthesis protocol (Jaster et al., 2023, Molbank) provides a reliable route to this compound in quantitative yield with comprehensive spectral characterization (1H-, 2H-, 13C-NMR, IR, Raman). This makes it an ideal starting material or model substrate for developing novel trifluoroethyl carbamate derivatives via further functionalization of the 3-ethylphenyl ring (e.g., electrophilic aromatic substitution, cross-coupling). The reproducible, high-yield protocol reduces synthetic risk in derivatization campaigns and enables consistent supply of high-purity material [2].

SAR Studies: Regioisomeric Comparison of Ethylphenyl Carbamates

This compound (3-ethyl, meta) serves as the central comparator in a regioisomeric series including CAS 1087798-31-9 (2-ethyl, ortho) and CAS 1087798-12-6 (4-ethyl, para). Systematic SAR evaluation of all three regioisomers against serine hydrolase targets (AChE, BuChE, FAAH, MAGL) would establish the optimal substitution pattern for potency and selectivity. The distinct steric and electronic profile of meta substitution may confer unique selectivity windows not achievable with ortho or para isomers, making this compound essential for comprehensive SAR mapping of aryl carbamate inhibitors .

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